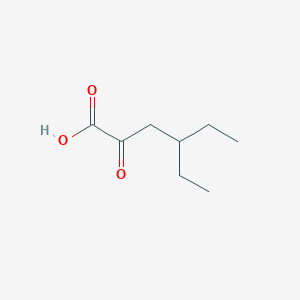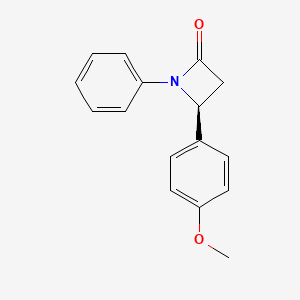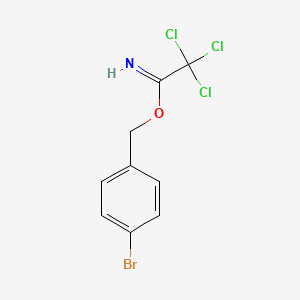
4-Ethyl-2-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, featuring an oxo group at the second carbon and an ethyl group at the fourth carbon. This compound is part of the family of oxo acids, which are known for their reactivity and versatility in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Ethyl-2-oxohexanoic acid involves the alkylation of enolate ions. This process typically uses an enolate anion, which reacts with an alkyl halide to form the desired product. The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion .
Another method involves the oxidation of cyclohexanone derivatives. For example, the oxidation of 4-ethylcyclohexanone can yield this compound under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of this compound can be achieved through the large-scale oxidation of cyclohexanone derivatives. This process typically involves continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxo derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-oxohexanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The oxo group in the compound can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxohexanoic acid: A similar compound with an oxo group at the second carbon but without the ethyl group.
4-Oxohexanoic acid: Another related compound with an oxo group at the fourth carbon.
Uniqueness
4-Ethyl-2-oxohexanoic acid is unique due to the presence of both an ethyl group and an oxo group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
190963-49-6 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
4-ethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-6(4-2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
RHTMTACREJQFGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)

![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)

![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)

![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)



